An In-depth Technical Guide on the Physical Properties of (R)-4-Isopropylthiazolidine-2-thione
An In-depth Technical Guide on the Physical Properties of (R)-4-Isopropylthiazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Isopropylthiazolidine-2-thione is a chiral heterocyclic compound that has garnered significant attention in the field of organic synthesis.[1] Its rigid thiazolidine-2-thione core, substituted with an isopropyl group at the stereogenic center, makes it an effective and widely used chiral auxiliary. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers in a substrate.[2] This technical guide provides a comprehensive overview of the known physical properties of (R)-4-Isopropylthiazolidine-2-thione, along with detailed experimental protocols for their determination.
Physicochemical Properties
(R)-4-Isopropylthiazolidine-2-thione is a white crystalline solid at room temperature.[3] While extensive datasets for the (R)-enantiomer are not universally available, key physical properties can be reliably inferred from its enantiomeric counterpart, (S)-4-Isopropylthiazolidine-2-thione, and from racemic mixtures.
Data Summary
The following tables summarize the available quantitative data for 4-Isopropylthiazolidine-2-thione.
| Identifier | Value |
| IUPAC Name | (4R)-4-(propan-2-yl)-1,3-thiazolidine-2-thione |
| Synonyms | (R)-4-Isopropyl-1,3-thiazolidine-2-thione, (4R)-4-isopropyl-1,3-thiazolidine-2-thione |
| CAS Number | 110199-16-1[3] |
| Molecular Formula | C₆H₁₁NS₂[3] |
| Molecular Weight | 161.29 g/mol [3] |
| Physical Form | White crystalline solid[3] |
| Property | Value | Notes |
| Melting Point | 69-74 °C | Data for the (S)-enantiomer.[4] |
| Optical Rotation, [α]²⁰/D | +33.0 to +40.0° | Inferred from the (S)-enantiomer (-33.0 to -40.0°, c=1 in CHCl₃).[4] |
| Solubility | Soluble in chloroform.[4] | Further quantitative solubility data in common organic solvents is not readily available. |
Spectral Data
Detailed spectral analyses are crucial for the structural elucidation and confirmation of (R)-4-Isopropylthiazolidine-2-thione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A ¹³C NMR spectrum has been reported for the racemic mixture of 4-Isopropylthiazolidine-2-thione in CDCl₃. The specific peak assignments for the (R)-enantiomer are not detailed in the available literature.
Experimental Protocols
The following are generalized protocols for the determination of the key physical properties of organic compounds like (R)-4-Isopropylthiazolidine-2-thione.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
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A small amount of the crystalline (R)-4-Isopropylthiazolidine-2-thione is finely powdered and packed into a capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus, which allows for controlled heating.
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The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
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For accurate measurements, the heating rate should be slow, around 1-2°C per minute, especially near the expected melting point.
Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude to which a compound rotates plane-polarized light.
Methodology:
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A solution of (R)-4-Isopropylthiazolidine-2-thione is prepared by dissolving a precisely weighed sample in a suitable solvent (e.g., chloroform) in a volumetric flask.
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The solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).
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A polarimeter is used to measure the angle of rotation of plane-polarized light (often using the sodium D-line at 589 nm) that passes through the solution.
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The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology:
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A small amount of (R)-4-Isopropylthiazolidine-2-thione is dissolved in a deuterated solvent (e.g., CDCl₃).
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The solution is filtered into an NMR tube.
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The NMR tube is placed in the spectrometer.
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For ¹H NMR, the spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
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For ¹³C NMR, the spectrum reveals the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
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A small amount of the solid sample can be prepared as a KBr pellet or as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.
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The sample is placed in the path of an infrared beam in an IR spectrometer.
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The spectrometer measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Methodology:
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A sample of (R)-4-Isopropylthiazolidine-2-thione is introduced into the mass spectrometer.
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The sample is ionized, often by electron impact (EI) or electrospray ionization (ESI).
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The resulting ions are separated based on their mass-to-charge ratio (m/z).
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A detector measures the abundance of each ion, generating a mass spectrum.
Applications in Asymmetric Synthesis
(R)-4-Isopropylthiazolidine-2-thione is primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions. The following diagram illustrates its general workflow in an asymmetric alkylation.
